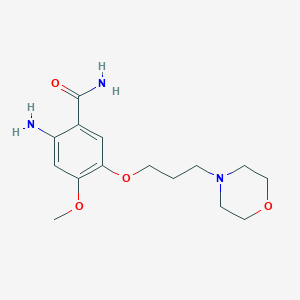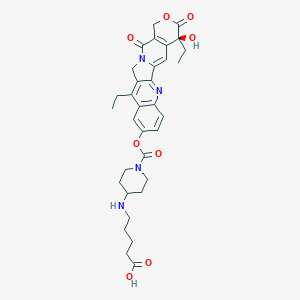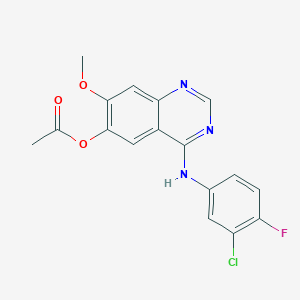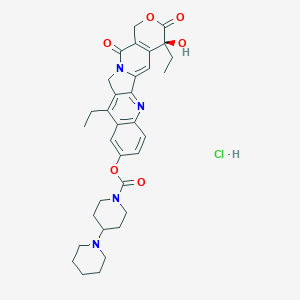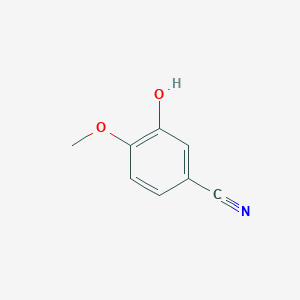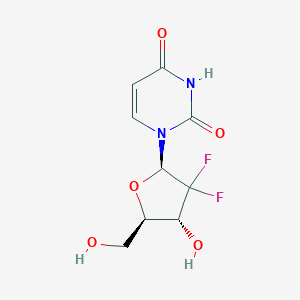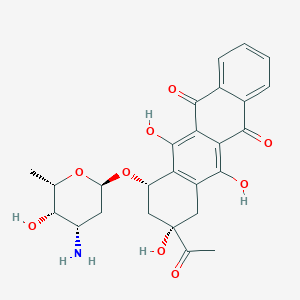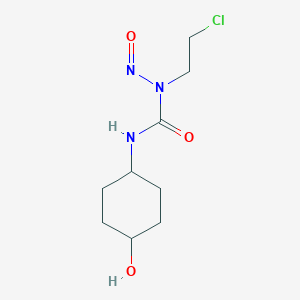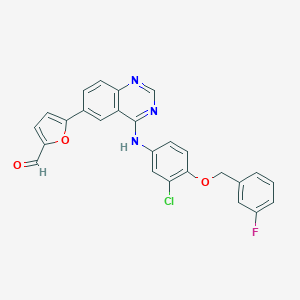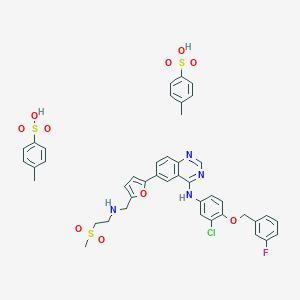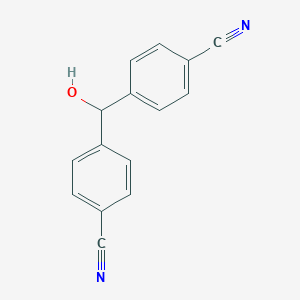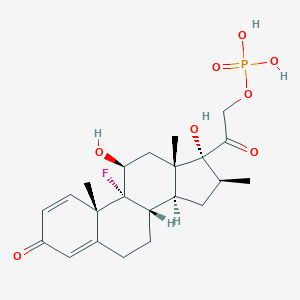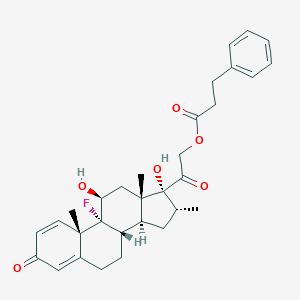
Dexamethasone phenylpropionate
Overview
Description
Dexamethasone phenylpropionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in veterinary medicine to control central nervous system inflammation in animals such as dogs and cats, and to treat primary bovine ketosis in cattle . The compound is a derivative of dexamethasone, a well-known glucocorticoid, and is characterized by the addition of a phenylpropionate ester group, which enhances its pharmacokinetic properties.
Mechanism of Action
Target of Action
Dexamethasone phenylpropionate is a glucocorticoid, and its primary target is the glucocorticoid receptor . This receptor plays a crucial role in regulating various physiological processes, including immune response and inflammation .
Mode of Action
This compound works by crossing cell membranes and binding to specific cytoplasmic receptors . This binding leads to a reduction in inflammation . It achieves this by inhibiting pro-inflammatory signals and promoting anti-inflammatory signals .
Biochemical Pathways
The interaction of this compound with the glucocorticoid receptor influences several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction pathway . The drug’s action on these pathways leads to multiple downstream effects over hours to days .
Pharmacokinetics
This compound exhibits time-dependent pharmacokinetics . It is administered subcutaneously, and plasma and urine are collected for up to 240 hours for analysis . The terminal half-life of this compound is approximately 25.6 hours in plasma and around 26 hours in urine . The clearance of the drug is time-dependent, modeled by a sigmoid Emax equation .
Result of Action
The molecular and cellular effects of this compound’s action are extensive. It decreases inflammation by suppressing neutrophil migration, reducing the production of inflammatory mediators, and reversing increased capillary permeability . In the context of COVID-19 patients with severe respiratory symptoms, dexamethasone reduced deaths by approximately one third in patients requiring ventilation and by one fifth in those requiring oxygen .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of CYP3A, an enzyme involved in the metabolism of dexamethasone, can be induced when dexamethasone is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics . Therefore, the drug’s environment of action, such as the presence of other medications and the patient’s health status, can significantly impact its effectiveness and safety profile.
Biochemical Analysis
Biochemical Properties
Dexamethasone phenylpropionate interacts with various enzymes and proteins. It binds to the glucocorticoid receptor, leading to changes in gene expression that result in multiple downstream effects over hours to days . This interaction influences various biochemical reactions, including gluconeogenesis and protein catabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it decreases the expression of genes associated with T cell activation, including TNFSFR4 and IL21R .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including binding interactions with the glucocorticoid receptor, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that it has time-dependent pharmacokinetics, with clearance rates changing over time due to auto-induction . This can influence its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, studies in rats have shown that it can effectively attenuate the inflammatory response at doses of 1 and 10 μM . High doses may lead to adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A, which can be induced by this compound when administered persistently, leading to auto-induction . This interaction can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Studies have shown that it is rapidly absorbed systemically after administration, with peak plasma levels being attained within a certain timeframe . It is also rapidly excreted in urine and feces .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It is known to cross cell membranes and bind to specific cytoplasmic receptors . This binding can lead to changes in the localization of the glucocorticoid receptor, affecting the activity and function of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dexamethasone phenylpropionate involves the esterification of dexamethasone with phenylpropionic acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using chromatographic techniques to isolate the desired ester product .
Chemical Reactions Analysis
Types of Reactions: Dexamethasone phenylpropionate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexamethasone and phenylpropionic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: Dexamethasone and phenylpropionic acid.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Scientific Research Applications
Dexamethasone phenylpropionate has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Dexamethasone: The parent compound, widely used for its anti-inflammatory and immunosuppressive properties.
Dexamethasone acetate: Another ester derivative with similar pharmacological effects but different pharmacokinetic properties.
Dexamethasone sodium phosphate: A water-soluble ester used for rapid onset of action in acute conditions.
Uniqueness: Dexamethasone phenylpropionate is unique due to its prolonged duration of action compared to other dexamethasone derivatives. The phenylpropionate ester group enhances its lipophilicity, allowing for slower release and extended therapeutic effects .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37FO6/c1-19-15-24-23-11-10-21-16-22(33)13-14-28(21,2)30(23,32)25(34)17-29(24,3)31(19,37)26(35)18-38-27(36)12-9-20-7-5-4-6-8-20/h4-8,13-14,16,19,23-25,34,37H,9-12,15,17-18H2,1-3H3/t19-,23+,24+,25+,28+,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKMBLPPDDQOSU-JPYVRCQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CCC5=CC=CC=C5)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940264 | |
| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-72-7 | |
| Record name | Pregna-1,4-diene-3,20-dione, 9-fluoro-11,17-dihydroxy-16-methyl-21-(1-oxo-3-phenylpropoxy)-, (11β,16α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1879-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexamethasone 21-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90940264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexamethasone 21-(3-phenylpropionate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXAMETHASONE PHENYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DA773269Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the therapeutic effect of Dexamethasone phenylpropionate in bovine ketosis compared to Dexamethasone isonicotinate?
A1: Research indicates that this compound, when administered alongside Dexamethasone phosphate, exhibits a more pronounced therapeutic effect in treating bovine ketosis compared to Dexamethasone isonicotinate. In a study involving cows diagnosed with ketosis, those treated with a combination of Dexamethasone phosphate and this compound (n=11) showed a faster and more significant reduction in milk acetone and acetoacetate levels, returning to normal levels by the fourth day post-treatment []. This effect was significantly greater than observed in cows treated with Dexamethasone isonicotinate (n=12) []. This suggests that the combination therapy might be more effective in managing ketosis in dairy cows.
Q2: Can this compound be used for pregnancy termination in heifers, and if so, how effective is it when combined with Cloprostenol?
A2: While not its primary application, research suggests that this compound can be used in conjunction with Cloprostenol to terminate advanced pregnancies in heifers []. A study involving eight heifers demonstrated that administering 20 mg of this compound followed by 500 micrograms of Cloprostenol 11 days later resulted in abortion within 48 hours in six out of eight heifers []. Interestingly, two heifers aborted before the Cloprostenol injection, indicating potential standalone effects of this compound []. This research highlights the potential use of this combination therapy for pregnancy termination in specific situations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



